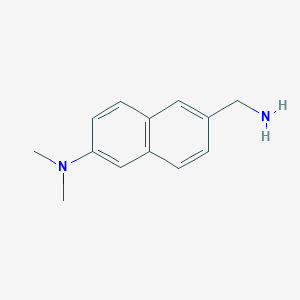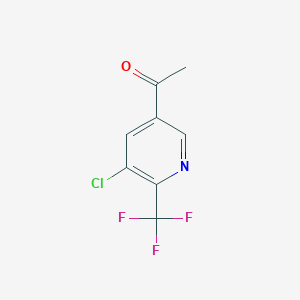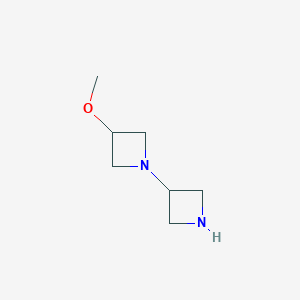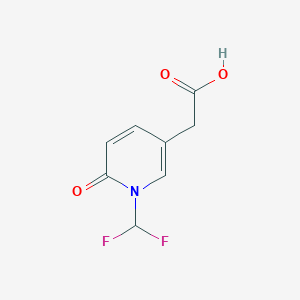
Methyl 4-bromo-2-(1-bromoethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-2-(1-bromoethyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom at the fourth position and a 1-bromoethyl group at the second position on the benzene ring, with a methyl ester functional group attached to the carboxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-(1-bromoethyl)benzoate typically involves the bromination of methyl 4-ethylbenzoate. The process can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is conducted under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-bromo-2-(1-bromoethyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of substituted derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding 4-ethylbenzoate derivative.
Oxidation Reactions: The methyl ester group can be oxidized to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or primary amines are commonly used under basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine atoms.
Reduction Reactions: 4-ethylbenzoate derivatives.
Oxidation Reactions: Carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-2-(1-bromoethyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of Methyl 4-bromo-2-(1-bromoethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the ester functional group play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-bromobenzoate: Similar structure but lacks the 1-bromoethyl group.
Methyl 4-(bromomethyl)benzoate: Similar structure but has a bromomethyl group instead of a 1-bromoethyl group.
Methyl 4-iodobenzoate: Similar structure but contains an iodine atom instead of a bromine atom.
Uniqueness
Methyl 4-bromo-2-(1-bromoethyl)benzoate is unique due to the presence of both a bromine atom and a 1-bromoethyl group on the benzene ring. This dual substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C10H10Br2O2 |
|---|---|
Peso molecular |
321.99 g/mol |
Nombre IUPAC |
methyl 4-bromo-2-(1-bromoethyl)benzoate |
InChI |
InChI=1S/C10H10Br2O2/c1-6(11)9-5-7(12)3-4-8(9)10(13)14-2/h3-6H,1-2H3 |
Clave InChI |
NVYVEUQJGBWJMN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC(=C1)Br)C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




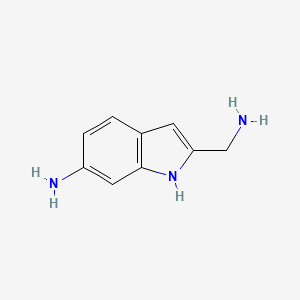
![Tert-butyl 2-thia-5,8-diazaspiro[3.5]nonane-8-carboxylate 2,2-dioxide](/img/structure/B13121495.png)

